Fmoc-Thr-OPac
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Overview
Description
Fmoc-Thr-OPac, or fluorenylmethyloxycarbonyl threonine O-phenacyl, is a derivative of threonine used in peptide synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly used to protect the amino group of amino acids during peptide synthesis. The O-phenacyl group is used to protect the hydroxyl group of threonine.
Mechanism of Action
Target of Action
Fmoc-Thr-OPac, also known as Fmoc-O-tert-butyl-L-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The primary result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is highly dependent on the environment in which it is used. In peptide synthesis, the pH, temperature, and solvent can all influence the efficacy of the Fmoc group as a protecting group . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Thr-OPac plays a role in biochemical reactions as a building block in the fabrication of functional materials . The Fmoc moiety promotes the association of building blocks due to its inherent hydrophobicity and aromaticity
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and has a strong absorbance in the ultraviolet region .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on a novel Fluorenylmethoxycarbonyl- Phenylalanine antimicrobial agent showed that intra-peritoneal administration of Fmoc-F is well tolerated by BALB/c mice .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr-OPac typically involves the protection of the amino group of threonine with the fluorenylmethyloxycarbonyl group and the protection of the hydroxyl group with the phenacyl group. The fluorenylmethyloxycarbonyl group can be introduced by reacting threonine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The phenacyl group can be introduced by reacting the hydroxyl group of threonine with phenacyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr-OPac undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for fluorenylmethyloxycarbonyl group removal; zinc in acetic acid for phenacyl group removal.
Coupling: Diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products Formed
Deprotection: Threonine with free amino and hydroxyl groups.
Coupling: Peptides with threonine residues.
Scientific Research Applications
Chemistry
Fmoc-Thr-OPac is widely used in solid-phase peptide synthesis to protect the amino and hydroxyl groups of threonine during the assembly of peptides .
Biology
In biological research, this compound is used to synthesize phosphopeptides, which are important for studying protein phosphorylation and signal transduction pathways .
Medicine
This compound is used in the synthesis of peptide-based drugs and therapeutic agents. It allows for the precise assembly of peptides with threonine residues, which are crucial for the biological activity of many peptides .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the protection of functional groups during peptide assembly, leading to high yields and purity of the final product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser-OPac: Similar to Fmoc-Thr-OPac but with serine instead of threonine.
Fmoc-Tyr-OPac: Similar to this compound but with tyrosine instead of threonine.
Uniqueness
This compound is unique in its ability to protect both the amino and hydroxyl groups of threonine during peptide synthesis. This dual protection allows for the precise assembly of peptides with threonine residues, which is crucial for the biological activity of many peptides .
Properties
IUPAC Name |
phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCFYIUFWADFU-NSYGIPOTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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